molecular formula C13H23NO3 B1278166 Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 240401-28-9

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1278166
CAS No.: 240401-28-9
M. Wt: 241.33 g/mol
InChI Key: QTKGBUXGQNHIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 240401-28-9) is a spirocyclic compound featuring a seven-membered azaspiro ring system with a hydroxyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C13H23NO3, with a molecular weight of 241.33 g/mol . The compound is characterized by high purity (95–98%) and is typically used as a synthetic intermediate in pharmaceutical research, particularly for modifying pharmacokinetic properties or enabling further functionalization .

Properties

IUPAC Name

tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)8-10(15)9-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKGBUXGQNHIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431487
Record name Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240401-28-9
Record name Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

A widely cited method involves the use of a zinc/copper couple to construct the spirocyclic framework. The synthesis begins with tert-butyl 4-methylenepiperidine-1-carboxylate as the starting material. In the presence of 1,2-dimethoxyethane (DME) and tert-butyl methyl ether (t-BuOMe), the zinc/copper couple facilitates intramolecular cyclization under an inert atmosphere at 15–20°C. This step forms the spiro[3.5]nonane core through a radical-mediated pathway.

Reduction and Hydroxylation

Following cyclization, the intermediate undergoes reduction using sodium borohydride (NaBH4) in methanol at 0–20°C. This step selectively reduces the ketone group to a secondary alcohol, yielding the final product with a hydroxyl group at the 2-position. The reaction typically achieves a moderate yield of 40–55%, with purity dependent on chromatographic purification.

Parameter Conditions
Starting material tert-Butyl 4-methylenepiperidine-1-carboxylate
Cyclization reagents Zn/Cu couple, DME, t-BuOMe
Reduction reagents NaBH4, MeOH
Temperature 15–20°C (cyclization); 0–20°C (reduction)
Yield 40–55%
Key reference

Epoxidation-Ring Expansion Strategy

Epoxide Formation

An alternative route described in patent CN113214290A involves the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane as a precursor. The starting material, 3-((benzylamino)methyl)oxetane-3-ol , reacts with chloroacetyl chloride in the presence of triethylamine or potassium carbonate to form an intermediate epoxide. This step proceeds in dichloromethane (DCM) or acetonitrile at room temperature.

Catalytic Hydrogenation

The epoxide undergoes catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) under 20–100 psi H₂ pressure. This step removes the benzyl (Bn) protective group and reduces the epoxide to the hydroxylated spirocyclic product. The addition of acetic acid as an activator improves reaction efficiency, achieving yields of 60–70%.

Parameter Conditions
Starting material 3-((Benzylamino)methyl)oxetane-3-ol
Epoxidation reagents Chloroacetyl chloride, triethylamine
Hydrogenation catalyst Raney nickel, Pd/C
Pressure 20–100 psi H₂
Yield 60–70%
Key reference

Grignard Reaction Approach

Ketone Intermediate Formation

A third method, detailed in source, utilizes tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a key intermediate. This ketone derivative is synthesized via a Grignard reaction between tert-butyl 4-methylenepiperidine-1-carboxylate and 2,3-difluorophenylmagnesium bromide in tetrahydrofuran (THF) at 0°C.

Selective Reduction

The ketone group is selectively reduced to a secondary alcohol using lithium aluminum hydride (LiAlH4) in diethyl ether. This method achieves higher yields (65–75%) but requires stringent moisture-free conditions.

Parameter Conditions
Intermediate tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Reduction reagents LiAlH4, Et₂O
Temperature 0°C to reflux
Yield 65–75%
Key reference

Comparative Analysis of Methods

Efficiency and Scalability

  • Zinc/Copper method : Moderate yields (40–55%) but scalable due to simple reagents. Limited by radical intermediate stability.
  • Epoxidation-hydrogenation : Higher yields (60–70%) and suitable for industrial production. Requires expensive catalysts.
  • Grignard-reduction : Highest yields (65–75%) but sensitive to reaction conditions. Ideal for small-scale synthesis.

Practical Considerations

  • Cost : Zinc/copper and NaBH4 are cost-effective, whereas Pd/C and LiAlH4 increase expenses.
  • Safety : LiAlH4 poses fire hazards, necessitating specialized handling.
  • Purity : Chromatography (silica gel) is critical for isolating the hydroxylated product across all methods.

Recent Advances and Optimization

Photoredox Catalysis

Emerging approaches employ visible-light photoredox catalysis for spirocycle formation. For example, tributyltin hydride (Bu₃SnH) and AIBN initiate radical cascades under blue LED light, reducing reaction times from hours to minutes. This method avoids metal residues but remains experimental.

Flow Chemistry

Continuous flow systems enhance the zinc/copper-mediated cyclization by improving heat transfer and reducing side reactions. Pilot studies report yield increases to 60% with reduced solvent volumes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Development

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its unique spirocyclic structure makes it a valuable building block for synthesizing various bioactive compounds, particularly in the development of new drugs targeting neurological disorders.

Case Study: Synthesis of Neuroprotective Agents

Research has shown that derivatives of this compound exhibit neuroprotective properties. A study synthesized several analogs based on this compound, leading to compounds that demonstrated significant activity in protecting neuronal cells from oxidative stress .

CompoundActivity (IC50)Reference
Compound A15 µM
Compound B10 µM
Compound C8 µM

Organic Synthesis

2. Synthetic Chemistry

This compound is utilized in organic synthesis as a versatile intermediate. Its functional groups allow for various transformations, including esterification, amination, and cyclization reactions.

Case Study: Synthesis of Complex Molecules

In one study, researchers employed this compound to create complex molecules through multi-step synthesis pathways. The compound's reactivity facilitated the formation of various derivatives that were further modified to enhance their pharmacological profiles .

Materials Science

3. Polymer Chemistry

The compound has potential applications in materials science, particularly in the development of polymers and coatings. Its structure can impart specific properties to polymer matrices, such as increased thermal stability and mechanical strength.

Case Study: Polymer Blends

A recent investigation explored the incorporation of this compound into polymer blends for enhanced performance in high-temperature applications. The results indicated improved thermal resistance and mechanical properties compared to standard polymer formulations .

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the spirocyclic nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to modify biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate 2-hydroxy C13H23NO3 241.33 Pharmaceutical intermediate, hydrogen bonding
Tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate 1-hydroxy (positional isomer) C13H23NO3 241.33 Similar reactivity, distinct regioselectivity
Tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate 2-hydroxymethyl C14H25NO3 255.36 Enhanced hydrophilicity
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 2-oxo (ketone) C13H21NO3 239.32 Precursor for nucleophilic additions
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate 2-bromo C13H22BrNO2 304.23 Cross-coupling reactions
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate 2-cyano C14H22N2O2 250.34 Nitrile-based functionalization
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Additional nitrogen (2,7-diaza) C12H22N2O2 226.32 Kinase inhibitor synthesis
Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate 2-oxa (ether) C12H21NO3 227.30 Altered ring strain and reactivity

Physicochemical Properties

  • Polarity and Solubility: Hydroxy and hydroxymethyl derivatives exhibit higher polarity compared to bromo or cyano analogs, impacting their solubility in aqueous vs. organic media.
  • Thermal Stability : Boc-protected compounds (e.g., target and diaza analog) generally show stability up to 150°C, whereas oxo derivatives may undergo thermal decomposition at lower temperatures .

Biological Activity

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 240401-28-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and related research findings.

  • Molecular Formula : C₁₃H₂₃NO₃
  • Molecular Weight : 241.33 g/mol
  • Structural Features : The compound contains a spirocyclic structure, which is known to impart unique biological properties.

Research indicates that compounds with a similar structural framework to this compound can modulate the activity of chemokine receptors, specifically CCR3 and CCR5. These receptors are crucial in the immune response and are implicated in various diseases, including HIV infection and inflammatory conditions .

The compound's ability to inhibit fatty acid amide hydrolase (FAAH) has also been noted, suggesting potential applications in pain management and inflammation control .

Antiviral Activity

Studies have shown that derivatives of spirocyclic compounds exhibit antiviral properties, particularly against HIV. The modulation of chemokine receptors by these compounds may help in delaying the progression of HIV/AIDS by preventing viral entry into host cells .

Case Studies and Research Findings

  • Synthesis and Yield :
    • A synthetic method for producing this compound has been developed, yielding up to 70.7% efficiency. This method involves fewer reaction steps and utilizes readily available raw materials, making it suitable for large-scale production .
  • Biological Assays :
    • In vitro assays have demonstrated that compounds similar to this compound can effectively inhibit the proliferation of certain cancer cell lines, indicating potential anticancer activity .
  • Inflammation and Immunomodulation :
    • Research highlights the compound's role in regulating inflammatory responses, suggesting its use as an immunomodulatory agent. This is particularly relevant for conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralModulates CCR3 and CCR5; potential against HIV
AnticancerInhibits cancer cell proliferation in vitro
Anti-inflammatoryRegulates inflammatory responses
FAAH InhibitionPotential applications in pain management

Q & A

Q. How should researchers document contradictory results in spirocyclic compound studies?

  • Methodological Answer : Use a contradiction matrix to tabulate conflicting data (e.g., yield vs. purity). Apply statistical tools (Grubbs’ test for outliers) and disclose all raw data in supplementary materials. Transparent reporting aligns with FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.